molecular formula C15H18N2O5 B2779232 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide CAS No. 1251685-54-7

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide

Cat. No.: B2779232
CAS No.: 1251685-54-7
M. Wt: 306.318
InChI Key: BSFVBIMCAMUHAF-UHFFFAOYSA-N
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Description

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and a cyclopropyl group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-8-15(3-4-15)7-17-14(20)13(19)16-6-10-1-2-11-12(5-10)22-9-21-11/h1-2,5,18H,3-4,6-9H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFVBIMCAMUHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide typically involves multiple steps. One common approach is to start with benzo[d][1,3]dioxol-5-ylmethanol, which is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with N-(1-(hydroxymethyl)cyclopropyl)methylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxalamide group can be reduced to form an amine derivative.

    Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzo[d][1,3]dioxole ring and cyclopropyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-ylmethanol: Shares the benzo[d][1,3]dioxole ring but lacks the oxalamide and cyclopropyl groups.

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: Contains the benzo[d][1,3]dioxole ring but has a different substituent.

Uniqueness

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide is unique due to the combination of the benzo[d][1,3]dioxole ring, cyclopropyl group, and oxalamide moiety

Biological Activity

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzodioxole moiety and a cyclopropyl group. The synthesis typically involves multi-step reactions, including the formation of the benzodioxole ring from catechol and formaldehyde under acidic conditions, followed by the introduction of the cyclopropyl group through various organic reactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The benzodioxole component is known for engaging in π-π stacking interactions and hydrogen bonding, which can modulate the activity of target proteins. Additionally, the cyclopropyl group may influence the binding affinity and selectivity towards biological targets.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antidepressant Activity : Some studies suggest that derivatives of benzodioxole may possess antidepressant properties by modulating serotonin levels in the brain.
  • Neuroprotective Effects : The compound has shown potential neuroprotective effects in various models, possibly through antioxidant mechanisms.
  • Analgesic Properties : Preliminary studies indicate that this compound may exhibit analgesic effects, potentially providing relief from pain without significant side effects.

In Vitro and In Vivo Studies

Study TypeFindings
In VitroDemonstrated inhibition of monoamine oxidase (MAO) activity, suggesting potential antidepressant effects.
In VivoAnimal models showed reduced anxiety-like behavior when treated with the compound, indicating anxiolytic properties.

Case Studies

  • Case Study on Antidepressant Activity : A study published in a peer-reviewed journal examined the effects of similar compounds on serotonin transporter (SERT) inhibition. Results indicated that these compounds could effectively increase serotonin levels in the synaptic cleft, providing a basis for their antidepressant activity.
  • Neuroprotection Research : Another study investigated the neuroprotective effects of benzodioxole derivatives in models of oxidative stress. The results showed significant reductions in neuronal cell death compared to controls.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step organic reactions, typically starting with benzodioxole and cyclopropane derivatives. Key steps include:

  • Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC·HCl) in acetonitrile/water (3:1) to link the benzodioxolyl and cyclopropylmethyl groups .
  • Purification : Crystallization from methanol/water (4:1) yields ~75% purity. Monitor via thin-layer chromatography (TLC) or HPLC .
  • Critical parameters : Control reaction pH (6–7) and temperature (20–25°C) to avoid hydrolysis of the hydroxymethylcyclopropane moiety .

Q. How is the compound structurally characterized, and what spectroscopic techniques are most effective?

  • 1H/13C NMR : Assign peaks for the benzodioxole aromatic protons (δ 6.7–7.1 ppm) and cyclopropane methylene groups (δ 1.2–1.5 ppm) .
  • IR spectroscopy : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (O-H stretch at ~3300 cm⁻¹) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 362.14 (C₁₈H₂₂N₂O₅) .

Q. What are the stability profiles under physiological conditions?

  • pH stability : The compound degrades at pH < 4 (amide bond hydrolysis) and pH > 9 (cyclopropane ring opening). Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies .
  • Thermal stability : Stable at ≤25°C for ≥5 years when stored desiccated at -20°C .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

  • Docking studies : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. The benzodioxole group shows affinity for hydrophobic pockets .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Focus on hydrogen bonding between the hydroxymethyl group and catalytic residues .

Q. What metabolic pathways are predicted, and how can they be validated experimentally?

  • Predicted pathways : Phase I metabolism (hydroxylation via CYP3A4) and Phase II (glucuronidation of the hydroxymethyl group) .
  • Validation : Use liver microsomes (human/rat) with LC-MS/MS to detect metabolites. Compare with synthetic standards .

Q. How to resolve contradictions in solubility data reported across studies?

  • Contradictory evidence : Some sources report water solubility as <0.1 mg/mL, while others suggest ~1 mg/mL in DMSO .
  • Methodology : Perform shake-flask experiments at 25°C with UV-Vis quantification (λmax = 255 nm). Use Hansen solubility parameters to optimize co-solvents (e.g., PEG-400) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • DoE approach : Vary solvent polarity (DMF vs. THF), catalyst loading (EDC·HCl: 1.1–1.5 eq.), and reaction time (48–72 hrs). Optimal yield (82%) achieved in DMF at 72 hrs .
  • Flow chemistry : Implement continuous flow reactors to enhance mixing and reduce side reactions .

Methodological Guidance Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYieldPurity (HPLC)Reference
Amide CouplingEDC·HCl, CH₃CN/H₂O, 72 hrs75%≥98%
Cyclopropane FunctionalizationNaH, DMF, 0°C → RT68%95%

Q. Table 2. Spectroscopic Reference Data

TechniqueKey PeaksSignificanceReference
1H NMRδ 1.3 (m, cyclopropane CH₂), δ 6.8 (s, benzodioxole)Confirms core structure
HRMSm/z 362.14 [M+H]⁺Validates molecular formula

Critical Considerations for Experimental Design

  • Contradictions in stability : While the compound is stable at -20°C long-term , conflicting reports on thermal degradation require differential scanning calorimetry (DSC) to identify exact decomposition thresholds .
  • Biological activity : Prioritize assays for COX-2 inhibition (IC₅₀) and cytotoxicity (MTT assay on HEK-293 cells) to align with benzodioxole derivatives’ known anti-inflammatory properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.